

Quantitative Analysis of Stanozolol in Biological Samples Using a Competitive ELISA Kit

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Compound of Interest		
Compound Name:	Stanozolol	
Cat. No.:	B1681124	Get Quote

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stanozolol is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone.[1] It is used therapeutically and also frequently abused in sports and livestock farming for its performance-enhancing and growth-promoting properties.[1][2] Consequently, sensitive and reliable methods for the quantitative analysis of **stanozolol** and its metabolites in biological samples are crucial for various applications, including anti-doping control, veterinary drug residue monitoring, and clinical research. This document provides detailed application notes and protocols for the quantitative analysis of **stanozolol** in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

The competitive ELISA is a highly sensitive and specific immunoassay format ideal for detecting small molecules like **stanozolol**. The assay is based on the competition between unlabeled **stanozolol** in the sample and a fixed amount of enzyme-labeled **stanozolol** for a limited number of specific antibody binding sites.[1] The resulting colorimetric signal is inversely proportional to the concentration of **stanozolol** in the sample.

Principle of the Competitive ELISA for Stanozolol



The **Stanozolol** ELISA is a competitive enzyme immunoassay.[1] The microtiter plate wells are coated with antibodies specific to **stanozolol**. When a sample containing **stanozolol** is added to the wells, it competes with a **stanozolol**-enzyme conjugate for binding to the immobilized antibodies. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme of the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of **stanozolol** in the sample.[1] The concentration is determined by comparing the optical density of the sample with a standard curve.

Quantitative Data Summary

The following tables summarize the quantitative data from various commercially available **Stanozolol** ELISA kits, providing a comparative overview of their performance characteristics.

Table 1: Sensitivity and Assay Range of Stanozolol ELISA Kits



Kit/Referen ce	Analyte(s)	Sensitivity (Detection Limit)	IC50	Assay Range	Sample Type(s)
R-Biopharm AG[1]	Stanozolol	Not specified	Not specified	Not specified	Urine, Feces
Neogen®[3]	16β- Hydroxystano zolol, Stanozolol	Not specified	1.7 ng/mL, 1.4 ng/mL	Not specified	Urine, Blood, Oral Fluid
AntibodySyst em (KSN45604) [4]	Stanozolol	1 ng/mL	Not specified	1.56 - 100 ng/mL	Plasma, Serum, Urine
Creative Diagnostics (DEIA-XY40) [5]	Stanozolol	1 CCβ for urine or feces samples	Not specified	Not specified	Urine, Feces
J. Šťastný et al. (2019)[6]	Stanozolol (RSA/ST-3 assay)	0.02 ng/mL	0.3 ng/mL	Not specified	Not specified
J. Šťastný et al. (2019)[6]	Stanozolol (avidin/ST-10 assay)	0.57 ng/mL	3.9 ng/mL	Not specified	Not specified

Table 2: Cross-Reactivity of Stanozolol ELISA Kits



Compound	R-Biopharm AG[1] (%)	Neogen®[3] (%)	J. Šťastný et al. (2019) - RSA/ST-3 Assay[6] (%)	J. Šťastný et al. (2019) - avidin/ST-10 Assay[6] (%)
Stanozolol	100	121	100	100
16β-hydroxy stanozolol	100	100	Not reported	Not reported
4β-hydroxy stanozolol	0.3	Not reported	Not reported	Not reported
3´ hydroxy stanozolol	<0.1	Not reported	Not reported	Not reported
17α- methyltestostero ne	Not reported	0.1	81.2	34.5
Oxymetholone	Not reported	0.1	30.4	22.7
Methandienone	Not reported	Not reported	10.0	14.2
Methyl dihydrotestostero ne	Not reported	Not reported	7.7	Not reported
Mestanolone	Not reported	Not reported	Not reported	32.1
9- dehydromethylte stosterone	Not reported	Not reported	Not reported	12.5
Oxandrolone	Not reported	0.06	Not reported	1.2
Androstenedione	Not reported	0.5	Not reported	Not reported
Nandrolone	Not reported	0.4	Not reported	Not reported
Progesterone	Not reported	0.4	Not reported	Not reported
Testosterone	Not reported	0.4	Not reported	Not reported



Boldenone	Not reported	0.2	Not reported	Not reported
Trenbolone	Not reported	0.2	Not reported	Not reported
Methandriol	Not reported	0.1	Not reported	Not reported
Estradiol	Not reported	0.06	Not reported	Not reported
Altrenogest	Not reported	0.05	Not reported	Not reported
Methandrostenol one	Not reported	0.02	Not reported	Not reported

Experimental Protocols

The following protocols are based on the R-Biopharm AG **Stanozolol** ELISA kit and are provided as a general guideline.[1] It is essential to refer to the specific kit manual for detailed instructions.

Sample Preparation

Urine (Direct Method):

- Dilute the urine sample 1:5 with the provided dilution buffer (e.g., 100 μ L urine + 400 μ L dilution buffer).
- Vortex the diluted sample.
- Use 50 μL of the diluted sample per well in the assay.

Urine (Extraction Method for Higher Sensitivity):

- Pipette 1.0 mL of the urine sample into a glass tube.
- Add 150 μL of 1N NaOH and 2 mL of tert-butyl-methylether.
- Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.
- Freeze the aqueous (lower) layer.



- Transfer the organic (upper) layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of dilution buffer.
- Vortex to dissolve the residue.
- Use 50 μL of the reconstituted sample per well in the assay.

Feces:

- Weigh 1 g of homogenized feces into a centrifuge tube.
- Add 2.5 mL of distilled water and mix thoroughly.
- Add 150 μL of 1N NaOH and 4 mL of tert-butyl-methylether.
- Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.
- Transfer the organic (upper) layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of dilution buffer.
- Vortex to dissolve the residue.
- Use 50 μL of the reconstituted sample per well in the assay.

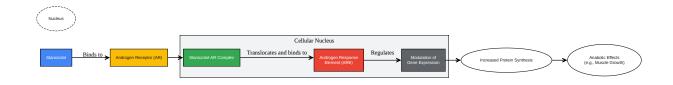
ELISA Protocol

- Bring all reagents and the microtiter plate to room temperature before use.
- Prepare the required number of antibody-coated microtiter plate strips.
- Add 50 μL of the standard solutions or prepared samples to the appropriate wells in duplicate.



- Add 25 μL of the Stanozolol-enzyme conjugate to each well (except for the blank wells).
- Add 25 μL of the anti-Stanozolol antibody solution to each well (except for the blank wells).
- Seal the plate and incubate for 30 minutes at room temperature (20-25°C) in the dark.
- Wash the plate three times with 300 μL of wash buffer per well.
- Add 100 μL of the substrate solution to each well.
- Incubate for 15 minutes at room temperature in the dark.
- Add 100 μL of the stop solution to each well.
- Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

Visualizations Signaling Pathway

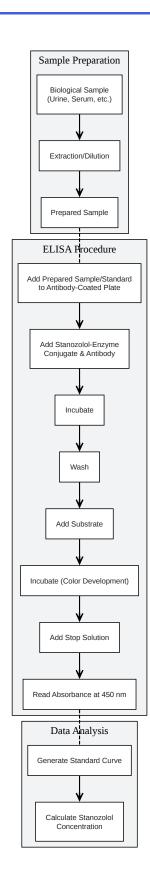


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Caption: **Stanozolol** signaling pathway.

Experimental Workflow



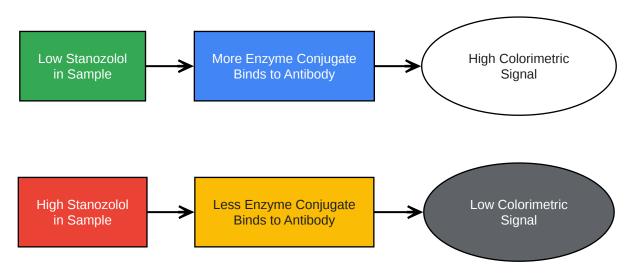


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Caption: Stanozolol competitive ELISA workflow.



Logical Relationship



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Caption: Principle of competitive ELISA.

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